molecular formula C14H15N5O6S B4648501 N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B4648501
M. Wt: 381.37 g/mol
InChI Key: PKBADIHUFVNJEC-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide, also known as MNPS-Pyrazole, is a chemical compound that has gained significant importance in scientific research due to its potential applications in drug discovery and development. This compound is a potent inhibitor of a class of enzymes called protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. MNPS-Pyrazole has been shown to have promising results in preclinical studies and is being investigated for its therapeutic potential in various diseases.

Mechanism of Action

N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has been shown to be highly selective for its target kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell migration and invasion in various cancer cell lines. N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has several advantages as a tool compound for laboratory experiments. It is highly selective for its target kinases, which allows for the specific inhibition of these enzymes without affecting other cellular processes. N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee is also relatively stable and can be easily synthesized in large quantities. However, N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has some limitations as a tool compound. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.

Future Directions

N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has several potential future directions for scientific research. One possible direction is to investigate its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee can also be used as a tool compound to study the role of protein kinases in various cellular processes. Additionally, N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee can be modified to improve its solubility and pharmacokinetic properties, which can enhance its therapeutic potential. Overall, N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has significant potential for scientific research and drug discovery, and further studies are needed to fully explore its applications.

Scientific Research Applications

N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamidee has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent inhibitor of several protein kinases, including AKT, PDK1, and SGK3. These enzymes are involved in various cellular processes, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S/c20-14(13-12(19(21)22)9-15-17-13)16-10-2-1-3-11(8-10)26(23,24)18-4-6-25-7-5-18/h1-3,8-9H,4-7H2,(H,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBADIHUFVNJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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